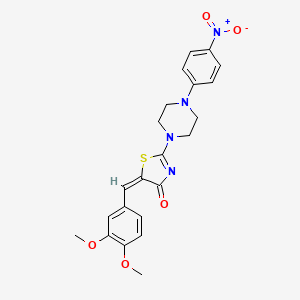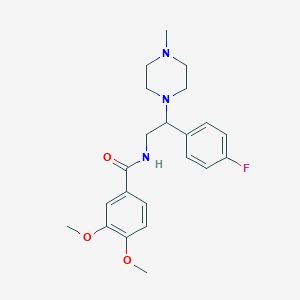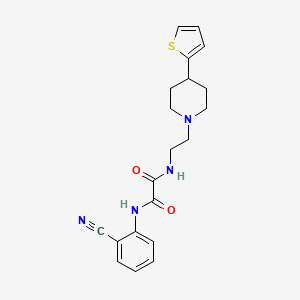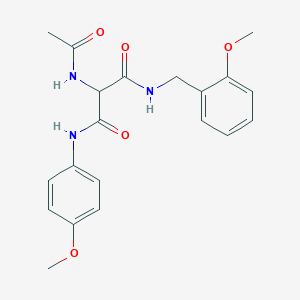
4-acetyl-N-allylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-allylbenzenesulfonamide is a biochemical used for proteomics research . It has a molecular formula of C11H13NO3S and a molecular weight of 239.29 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a sulfonamide group, an acetyl group, and an allyl group .Aplicaciones Científicas De Investigación
1. Crystal Structure Analysis
4-Acetyl-N-allylbenzenesulfonamide derivatives are used in crystal structure analysis. For example, N-(2-Cyano-1-Phenylprop-2-en-1-yl)-4-Methylbenzenesulfonamide, a related compound, was synthesized and its crystal structure determined using X-ray crystallography. This process involved high-resolution mass spectrometry, infrared, and NMR spectroscopic techniques (Souza et al., 2018).
2. Synthesis of Potential Oxidation Catalysts
Sulfonamide-substituted iron phthalocyanine, which uses a variant of this compound, has been designed considering parameters crucial for oxidation catalysts. These compounds exhibit remarkable stability under oxidative conditions and are used for the oxidation of olefins like cyclohexene and styrene (Işci et al., 2014).
3. Acetylcholinesterase and Butyrylcholinesterase Inhibition
Certain 4-phthalimidobenzenesulfonamide derivatives, closely related to this compound, have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase and butyrylcholinesterase. These compounds are of interest in the study of Alzheimer's disease and other neurodegenerative conditions (Soyer et al., 2016).
4. Pharmaceutical Applications
Derivatives of 4-acetyl-N, N-diethylbenzenesulfonamide have been synthesized and evaluated as potential inhibitors of Cyclooxygenase (COX-2), a key enzyme in the inflammatory process. These compounds are designed to comply with the general features of the sulfonamide pharmacophore (Hassan, 2014).
5. Antioxidant Activity
S-allyl-4-aminobenzene- and 4-acetylaminobenzenethiosulfonates, variants of this compound, have been studied for their antioxidant activity. These compounds show potential in modulating oxidative stress, which is a factor in various diseases (Biointerface Research in Applied Chemistry, 2021).
6. Antimicrobial and Antiproliferative Agents
N-ethyl-N-methylbenzenesulfonamide derivatives, related to this compound, have been synthesized and evaluated as effective antimicrobial and antiproliferative agents. These studies highlight the potential of sulfonamide derivatives in developing new treatments for infections and cancer (El-Gilil, 2019).
Mecanismo De Acción
Target of Action
4-acetyl-N-allylbenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to target enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose regulation, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria . By inhibiting this process, sulfonamides prevent bacterial growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway . By competing with PABA, sulfonamides inhibit the enzyme dihydropteroate synthetase, disrupting the production of dihydrofolic acid, a precursor to folic acid . This inhibition affects the downstream production of purines and pyrimidines, which are essential components of DNA and RNA .
Pharmacokinetics
They are metabolized in the liver, often through acetylation, and excreted in the urine . These properties influence the bioavailability of the drug, determining its therapeutic effectiveness .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents the formation of essential DNA and RNA components, thereby halting bacterial proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, photodegradation under simulated sunlight irradiation can lead to the degradation of sulfonamides, including their N4-acetylated metabolites . This degradation can affect the environmental persistence and bioavailability of the compound . Additionally, the presence of other contaminants or substances in the environment may interact with the compound, potentially affecting its stability and activity .
Propiedades
IUPAC Name |
4-acetyl-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-3-8-12-16(14,15)11-6-4-10(5-7-11)9(2)13/h3-7,12H,1,8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOBFGQBKQQCSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[3-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2409897.png)

![6-(3,4-dimethylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2409900.png)

![N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![2,5-dichloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2409904.png)


![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409912.png)


![1-[(4-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2409917.png)

![2-Chloro-N-[2-(5-methylthiophen-2-yl)-2-morpholin-4-ylethyl]propanamide](/img/structure/B2409920.png)